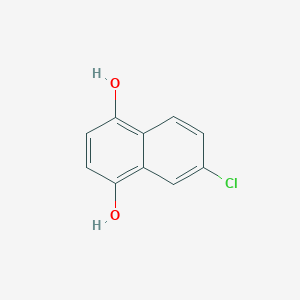![molecular formula C8H5FN2O B12104422 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12104422.png)
7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound featuring a fused pyridine and pyrrole ring system with a fluorine atom at the 7-position and an aldehyde group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde typically involves multi-step procedures starting from commercially available precursors One common method involves the cyclization of a suitable pyridine derivative with a pyrrole precursor under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products:
Oxidation: 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.
Reduction: 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound is studied for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its derivatives have shown promise as inhibitors of specific enzymes and receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its role as an intermediate in the synthesis of various active ingredients highlights its industrial importance.
Mechanism of Action
The mechanism by which 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in cancer research, it may act as an inhibitor of certain kinases or enzymes involved in cell proliferation and survival pathways. The fluorine atom and aldehyde group contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 7-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
- 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
- 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-methanol
Comparison: Compared to its analogs, 7-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is unique due to the specific positioning of the fluorine atom and the aldehyde group. This unique arrangement influences its chemical reactivity and biological activity, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C8H5FN2O |
|---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
7-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5FN2O/c9-7-3-10-2-5-1-6(4-12)11-8(5)7/h1-4,11H |
InChI Key |
NSFHOPCSVMXEQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=C(C=NC=C21)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z,5Z)-cycloocta-1,5-diene;diphenyl-[9-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B12104341.png)



![4,7-Dihydroxy-4-(hydroxymethyl)-5,6,7-trimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B12104367.png)
![(3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-5-carboxylic acid](/img/structure/B12104368.png)




![(2E)-3-ethyl-2-[(E)-3-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,1-dimethylbenzo[e]indole;iodide](/img/structure/B12104403.png)


![2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride](/img/structure/B12104433.png)
